![molecular formula C23H19BrN2O3 B2381514 7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533876-46-9](/img/structure/B2381514.png)
7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
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Description
7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one, also known as Ro 15-1788, is a benzodiazepine derivative that has been used in scientific research for its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Structural Analysis
- The condensation of 5-aryl-7-bromo-1,2-dihydro-3H-1,4-benzodiazepin-2-ones with aromatic aldehydes produces various derivatives, including the compound . X-ray diffraction analysis has been used to understand its molecular and crystal structure, revealing a cis configuration. Such structural analyses are crucial for understanding the compound's potential interactions and properties (Pavlovsky et al., 2007).
- Another study describes the synthesis and crystal structure of related 1,4-benzodiazepin-2-one derivatives. Different molecular forms and crystal assembly modes, influenced by variations in the molecular structure, were observed, offering insights into the structural flexibility of these compounds (Kravtsov et al., 2012).
Pharmacological Properties
- Research has explored the possibility of enhancing the oral bioavailability of certain 1,4-benzodiazepinones, including 7-bromo-5-(o-chloro)phenyl- and 1-hydrazinocarbonylmethyl-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, by using them as complexes with calix[4]arene derivatives. This study highlights the compound's potential for increased pharmacological activity (Alekseeva et al., 2008).
- In another study, a series of 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones were synthesized, and their anticonvulsant properties were evaluated. This research provides insights into the medicinal applications of such compounds, particularly in the context of anticonvulsant activity (Pavlovsky et al., 2012).
properties
IUPAC Name |
7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3/c1-29-18-10-7-16(8-11-18)23(28)26-14-21(27)25-20-12-9-17(24)13-19(20)22(26)15-5-3-2-4-6-15/h2-13,22H,14H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCJVKWXGROGTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
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